KEA1-97

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

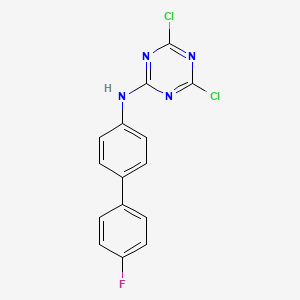

4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROVTLUQOYUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to KEA1/Keap1 Gene Expression and Regulation

Abstract

Kelch-like ECH-associated protein 1 (Keap1) is a master regulator of the cellular antioxidant and cytoprotective response. Primarily known as a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), Keap1's intricate network of regulation at the transcriptional, post-transcriptional, and post-translational levels is critical for maintaining cellular homeostasis. Dysregulation of Keap1 expression or function is implicated in a host of pathologies, including cancer and neurodegenerative diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms governing Keap1 expression and activity, details key experimental protocols for its study, and presents its core signaling pathways, tailored for researchers, scientists, and drug development professionals.

The Keap1-Nrf2 Signaling Axis: Core Principles

The Keap1-Nrf2 pathway is the principal cellular defense mechanism against oxidative and electrophilic stress.[1] Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, targets Nrf2 for continuous ubiquitination and subsequent degradation by the 26S proteasome.[2][3] This action effectively suppresses Nrf2 activity. When cells are exposed to stressors like reactive oxygen species (ROS) or electrophiles, specific cysteine residues on Keap1 are modified.[4][5] This modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[6] As a result, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of a wide array of cytoprotective genes by binding to the Antioxidant Response Element (ARE) in their promoters.[1][7][8]

Multi-Layered Regulation of Keap1 Expression

The cellular abundance and activity of Keap1 are meticulously controlled through a multi-layered system, ensuring a rapid and balanced response to cellular stress.

Transcriptional Regulation

The transcription of the KEAP1 gene is subject to both feedback control and epigenetic silencing.

-

Nrf2-Mediated Feedback Loop: The KEAP1 gene promoter contains a functional ARE.[9] Consequently, activated Nrf2 can bind to this site and drive the transcription of its own repressor, Keap1. This forms a negative feedback loop that helps to re-establish homeostasis once the cellular stress has been resolved.[9] In certain lung cancer cells, this feedback mechanism is evident, where Nrf2 activation leads to a significant increase in Keap1 mRNA and protein expression.[9]

-

Epigenetic Silencing: Hypermethylation of the KEAP1 gene promoter is a key epigenetic mechanism for its silencing.[3] This loss of Keap1 expression has been observed in various cancers, including lung, prostate, and colorectal cancers, leading to the constitutive activation of Nrf2, which can provide a survival advantage to tumor cells.[3][4]

| Regulatory Mechanism | Factor/Modification | Effect on Keap1 Transcription | Cellular Context |

| Negative Feedback | Nrf2 Transcription Factor | Induction | Resolution of oxidative stress |

| Epigenetic Silencing | Promoter Hypermethylation | Repression | Various cancers (e.g., lung, prostate)[3] |

Post-Transcriptional Regulation by microRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs, typically leading to their degradation or translational repression. Several miRNAs have been identified that target KEAP1 mRNA. For example, in breast cancer cells, miR-200a targets the KEAP1 3'-UTR, leading to Keap1 mRNA degradation and subsequent Nrf2 activation.[2] Similarly, miR-421 has been shown to directly bind the KEAP1 3'-UTR, conferring resistance to certain chemotherapeutics by upregulating the Nrf2 pathway.[10]

| microRNA | Effect on Keap1 Expression | Downstream Effect on Nrf2 | Reference |

| miR-200a | Repression/Degradation | Activation | [2] |

| miR-421 | Repression/Degradation | Activation | [10] |

Post-Translational Regulation of Keap1 Protein

The function of the Keap1 protein is primarily regulated through post-translational modifications (PTMs) and protein degradation, which directly impact its ability to interact with and repress Nrf2.

The Cysteine Code: A Sensor for Cellular Stress

Keap1 is a cysteine-rich protein, with human Keap1 containing 27 cysteine residues.[4][5] Many of these residues act as sensors for oxidative and electrophilic stress. The "cysteine code" hypothesis posits that different stressors modify distinct sets of cysteines, leading to a graded and appropriate response.[4] Modification of key cysteines (e.g., C151, C273, C288) by electrophiles or oxidants disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[4][11]

Regulation by Protein Degradation

While Keap1 facilitates the proteasomal degradation of Nrf2, Keap1 itself is primarily degraded by the autophagy pathway.[12][13]

-

p62/SQSTM1-Mediated Autophagy: The autophagy receptor protein p62 (also known as sequestosome 1 or SQSTM1) can bind directly to Keap1.[14] This interaction sequesters Keap1 into autophagosomes, which then fuse with lysosomes, leading to the degradation of Keap1.[12][14] This process releases Nrf2 from repression. The gene for p62 is also an Nrf2 target, creating a positive feedback loop where Nrf2 activation can promote the degradation of its own inhibitor.[15]

-

Chaperone-Mediated Autophagy (CMA): Recent studies have identified that Keap1 can also be directly degraded by CMA, a more selective form of autophagy. This provides another mechanism for regulating Keap1 levels and thereby modulating the Nrf2 response.[16]

Other Key Post-Translational Modifications

Beyond cysteine modification, a variety of other PTMs can modulate Keap1 function, affecting its stability and interaction with Nrf2.[17][18]

| Modification Type | Mechanism | Functional Consequence | Reference |

| Ubiquitination | Covalent attachment of ubiquitin. | Promotes dissociation of the Keap1-Nrf2 complex.[19] | [17][19] |

| S-lactoylation | Modification of cysteine residues by the glycolytic metabolite glyceraldehyde 3-phosphate. | Inactivates Keap1, leading to Nrf2 activation. | [20] |

| Glycosylation | Covalent attachment of sugar moieties. | Impacts Keap1-Nrf2 binding affinity. | [17][18] |

| Glutathionylation | Formation of a mixed disulfide with glutathione. | Impacts Keap1-Nrf2 binding affinity. | [17][18] |

Core Signaling and Regulatory Pathways

The interplay between Keap1 and Nrf2 is best visualized as a dynamic cycle that is modulated by cellular stress and integrated with other degradation pathways.

Methodologies for Studying Keap1 Regulation

A variety of robust experimental techniques are available to interrogate the different layers of Keap1 regulation.

Analysis of Gene and Protein Expression

5.1.1 Chromatin Immunoprecipitation (ChIP-seq) for Promoter Analysis

ChIP-seq is used to identify the genome-wide binding sites of transcription factors, such as Nrf2, on DNA.[21][22] This technique can verify the direct binding of Nrf2 to the ARE within the KEAP1 promoter.[9]

-

Protocol Outline:

-

Cross-linking: Covalently cross-link proteins to DNA in living cells using formaldehyde.

-

Chromatin Preparation: Lyse cells and shear the chromatin into small fragments (100-500 bp) via sonication or enzymatic digestion.[23]

-

Immunoprecipitation (IP): Use a specific antibody against the transcription factor of interest (e.g., anti-Nrf2) to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the co-immunoprecipitated DNA.[23]

-

Sequencing & Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. The resulting sequences are mapped to the genome to identify binding sites.

-

5.1.2 Luciferase Reporter Assays

These assays are instrumental for quantifying the activity of the KEAP1 promoter or the regulatory effect of a miRNA on its 3'-UTR.[24][25]

-

Protocol Outline (Promoter Activity):

-

Construct Generation: Clone the KEAP1 promoter region upstream of a luciferase reporter gene in a plasmid vector.

-

Transfection: Transfect the reporter plasmid into the cells of interest.

-

Treatment: Treat the cells with compounds that activate or inhibit the Nrf2 pathway.

-

Lysis and Measurement: Lyse the cells and measure the luminescence produced by the luciferase enzyme. A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) is often used for normalization.[26] An increase or decrease in luminescence relative to controls indicates a change in promoter activity.

-

5.1.3 Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is the standard method for accurately quantifying KEAP1 mRNA levels to assess changes in its transcription.

-

Protocol Outline:

-

RNA Extraction: Isolate total RNA from cell or tissue samples.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform PCR using specific primers for KEAP1 and a reference (housekeeping) gene. The amplification of DNA is monitored in real-time using a fluorescent dye.

-

Quantification: Calculate the relative expression of KEAP1 mRNA by comparing its amplification curve to that of the reference gene.

-

5.1.4 Western Blotting

This technique is used to detect and quantify Keap1 protein levels.

-

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues to obtain a total protein lysate.

-

SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: Probe the membrane with a primary antibody specific to Keap1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and capture the resulting signal. The band intensity correlates with the amount of Keap1 protein.

-

Analysis of Keap1-Nrf2 Protein-Protein Interaction (PPI)

Studying the direct interaction between Keap1 and Nrf2 is crucial for drug development.

| Methodology | Principle | Key Application | Reference |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled Nrf2 peptide upon binding to Keap1. | High-throughput screening of small molecule inhibitors. | [27][28] |

| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface where Keap1 is immobilized. | Quantifying binding kinetics (k_on, k_off) and affinity (K_D). | [29][30] |

| FRET/FLIM | Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging (FLIM) measure the proximity of fluorescently tagged Keap1 and Nrf2 in living cells. | Visualizing and quantifying the Keap1-Nrf2 interaction in a cellular context.[31] | [31][32][33] |

| ELISA-based Assay | An immunoassay format to detect the binding of full-length Keap1 and Nrf2 proteins. | Screening for inhibitors that can target either the ETGE or DLG binding sites. | [28] |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of Nrf2 peptide to Keap1 in solution. | Provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS). | [30] |

Therapeutic Implications in Drug Development

The Keap1-Nrf2 PPI is a highly attractive target for the development of drugs to treat diseases characterized by oxidative stress and inflammation.[27][34] The goal of these therapeutic agents is to inhibit the interaction, thereby stabilizing Nrf2 and activating its downstream cytoprotective genes.

-

Indirect Inhibitors (Covalent Modifiers): These are electrophilic molecules, such as sulforaphane and bardoxolone methyl, that react with the sensor cysteines on Keap1.[27][35] While effective, their reactivity can lead to off-target effects.[27]

-

Direct Inhibitors (Non-covalent): These are small molecules or peptides designed to physically block the binding pocket on the Keap1 Kelch domain where Nrf2 binds.[36][37] This approach offers the potential for greater specificity and a better safety profile compared to covalent modifiers.[27] The development of these direct inhibitors is a major focus of current drug discovery efforts, utilizing structure-based design and high-throughput screening campaigns.[29][37]

Conclusion

The regulation of KEA1/Keap1 is a highly complex and multi-faceted process that is central to the cell's ability to adapt to stress. From epigenetic and transcriptional control to a sophisticated network of post-translational modifications and degradation pathways, each layer of regulation provides a potential point for therapeutic intervention. A thorough understanding of these mechanisms, supported by the robust experimental protocols detailed herein, is essential for researchers and drug developers seeking to harness the therapeutic potential of the Keap1-Nrf2 pathway. Future work will continue to uncover new regulatory details and refine the development of specific and potent modulators of this critical cellular defense system.

References

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Keap1–Nrf2 signaling: The role of epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic Regulation of Keap1-Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Keap1 degradation by autophagy for the maintenance of redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Keap1 degradation by autophagy for the maintenance of redox homeostasis | Semantic Scholar [semanticscholar.org]

- 14. Keap1 degradation by autophagy for the maintenance of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chaperone-mediated autophagy degrades Keap1 and promotes Nrf2-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 18. Post-translational modifications of Keap1: the state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 23. Chromatin Immunoprecipitation - ChIP-seq Kits - Dna methylation | Diagenode [diagenode.com]

- 24. 2.9. Dual Luciferase Reporter Assay [bio-protocol.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ALS-FTLD associated mutations of SQSTM1 impact on Keap1-Nrf2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Monitoring Keap1–Nrf2 interactions in single live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Measuring Changes in Keap1-Nrf2 Protein Complex Conformation in Individual Cells by FLIM-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Structural and mechanistic insights into the Keap1-Nrf2 system as a route to drug discovery. | Department of Pharmacology [phar.cam.ac.uk]

- 35. Regulation of the Keap1/Nrf2 system by chemopreventive sulforaphane: implications of posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. tandfonline.com [tandfonline.com]

- 37. researchgate.net [researchgate.net]

The Keap1-Nrf2 Signaling Pathway: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Under homeostatic conditions, Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low basal levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that abrogates its ability to ubiquitinate Nrf2. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes, initiating their transcription. This orchestrated response fortifies the cell against damage and restores cellular redox homeostasis.

Core Mechanism of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway operates as a sophisticated "stress-sensing" and "gene-activating" system. The central player, Nrf2, is a transcription factor that, under normal conditions, is kept at low levels by its negative regulator, Keap1. Keap1 facilitates the continuous ubiquitination and proteasomal degradation of Nrf2.

When cells are exposed to oxidative or electrophilic stress, specific cysteine residues within Keap1 are modified. This modification leads to a conformational change in the Keap1 protein, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 stabilizes, accumulates in the cytoplasm, and then translocates to the nucleus.

In the nucleus, Nrf2 forms a heterodimer with a small Maf (musculoaponeurotic fibrosarcoma) protein. This Nrf2-Maf heterodimer then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile Response Elements (EpREs), which are located in the promoter regions of numerous target genes. The binding of the Nrf2-Maf complex to AREs initiates the transcription of a wide array of genes encoding antioxidant enzymes, detoxification enzymes, and other cytoprotective proteins. This coordinated gene expression program enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify harmful substances, and maintain cellular redox homeostasis.

Quantitative Data Summary

| Parameter | Value | Cell Type/System | Reference |

| Keap1-Nrf2 Binding Affinity (Kd) | |||

| Keap1 (DC domain) to Nrf2 (Neh2 domain) | ~30 nM | In vitro | |

| Protein Abundance | |||

| Keap1 | ~1.5 x 10^5 molecules/cell | HEK293 cells | |

| Nrf2 | ~5 x 10^4 molecules/cell (basal) | HEK293 cells | |

| Nrf2 Half-life | |||

| Basal conditions | < 20 minutes | Multiple cell lines | |

| Under stress/Keap1 inhibition | > 120 minutes | Multiple cell lines | |

| Nuclear Translocation Time | |||

| Nrf2 accumulation in nucleus post-stress | 15-30 minutes | Various stimuli and cell types |

Key Experimental Protocols

Immunoprecipitation of Keap1-Nrf2 Complex

This protocol details the co-immunoprecipitation of Keap1 and Nrf2 to assess their interaction within a cellular context.

Materials:

-

Cells expressing endogenous or overexpressed Keap1 and Nrf2

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail

-

Antibody against Keap1 or Nrf2 for immunoprecipitation

-

Protein A/G-agarose beads

-

Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100)

-

Elution Buffer: 0.1 M glycine (pH 2.5) or SDS-PAGE sample buffer

-

Antibodies for Western blot detection (anti-Keap1 and anti-Nrf2)

Procedure:

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Add Protein A/G-agarose beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add the primary antibody (e.g., anti-Keap1) to the supernatant and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G-agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.

-

Elution: Elute the protein complexes from the beads using Elution Buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both Keap1 and Nrf2 to confirm their co-precipitation.

Nrf2-ARE Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol describes the use of EMSA to determine the binding of nuclear Nrf2 to a specific ARE DNA sequence.

Materials:

-

Nuclear protein extracts from treated and untreated cells

-

ARE-containing oligonucleotide probe (e.g., 5'-GGGAATGACAAAGCA-3')

-

Biotin or radioactive isotope for labeling the probe

-

Poly(dI-dC) as a non-specific competitor DNA

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol

-

Loading Dye

-

Native polyacrylamide gel

-

Detection reagents for biotin or autoradiography film for radioactive probes

Procedure:

-

Probe Labeling: Label the ARE oligonucleotide probe with biotin or a radioactive isotope according to the manufacturer's instructions.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, poly(dI-dC), and Binding Buffer.

-

Competition (Optional): For specificity controls, add an excess of unlabeled ARE probe (specific competitor) or a non-related oligonucleotide (non-specific competitor) to separate binding reactions.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.

-

Electrophoresis: Add Loading Dye and resolve the protein-DNA complexes on a native polyacrylamide gel.

-

Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or expose the gel to an X-ray film (for radioactive probes). The presence of a shifted band indicates Nrf2-ARE binding.

Visualizing the Pathway and Experimental Workflows

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Caption: Workflow for Co-Immunoprecipitation of the Keap1-Nrf2 complex.

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

The Genesis of a Guardian: A Technical History of Keap1 Discovery and Research

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and history of Kelch-like ECH-associated protein 1 (Keap1), a pivotal regulator of cellular defense against oxidative and electrophilic stress.

Introduction

In the intricate landscape of cellular signaling, the ability to sense and respond to environmental insults is paramount for survival. A key sentinel in this process is the Keap1-Nrf2 pathway, a critical regulator of cytoprotective gene expression. At the heart of this pathway lies Keap1 (Kelch-like ECH-associated protein 1), a multi-domain intracellular protein that acts as a sensor for oxidative and electrophilic stress and a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). This technical guide delves into the discovery and historical milestones of Keap1 research, providing a comprehensive overview for scientists and drug development professionals. We will explore the seminal experiments that unveiled its function, the detailed methodologies employed, and the quantitative data that have shaped our understanding of this crucial cellular guardian.

The Dawn of Discovery: Unmasking the Repressor of Nrf2

The story of Keap1 begins with the quest to understand the regulation of the Nrf2 transcription factor, a key player in the antioxidant response element (ARE)-mediated expression of phase II detoxification enzymes and antioxidant proteins.[1][2][3] Scientists, led by Masayuki Yamamoto, hypothesized the existence of a cytosolic repressor that sequesters Nrf2 under basal conditions.[2] This hypothesis was tested and confirmed through a series of elegant experiments that ultimately led to the identification of Keap1.

Key Experiment: The Yeast Two-Hybrid Screen that Identified Keap1

The breakthrough in identifying the Nrf2 repressor came from a yeast two-hybrid screen, a powerful technique to uncover protein-protein interactions.[4][5] The Neh2 domain of Nrf2, known to be responsible for its negative regulation, was used as the "bait" to screen a mouse embryo cDNA library for interacting "prey" proteins.[4] This experiment successfully identified a novel protein, which was named Keap1.[1][4]

Elucidating the Mechanism: Keap1 as a Substrate Adaptor for E3 Ubiquitin Ligase

Following its discovery, the next critical step was to unravel the mechanism by which Keap1 represses Nrf2 activity. Researchers discovered that Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[6][7] Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination, targeting it for degradation by the proteasome.[6][8] This constant turnover keeps cellular Nrf2 levels low.

Mandatory Visualization

References

- 1. Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Discovery of the negative regulator of Nrf2, Keap1: a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on KEA1/Keap1 Localization and Subcellular Distribution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kelch-like ECH-associated protein 1 (Keap1) is a critical regulator of the cellular antioxidant response. It primarily functions as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] The subcellular localization of Keap1 is intricately linked to its ability to control Nrf2 activity and is a key determinant in the mounting of a protective response against oxidative and electrophilic stress. This technical guide provides a comprehensive overview of Keap1 localization, its subcellular distribution, the signaling pathways it governs, and the experimental methodologies used to study these processes.

Keap1 Subcellular Localization

Nuclear-Cytoplasmic Shuttling of Keap1

Despite its primary cytoplasmic residence, Keap1 is not a static protein. It dynamically shuttles between the cytoplasm and the nucleus.[10][11] This shuttling is crucial for its function in repressing Nrf2 activity. The steady-state cytoplasmic localization is maintained by a dominant nuclear export signal (NES) present within the intervening region (IVR) of Keap1.[8][9][12] This NES is recognized by the nuclear export protein CRM1 (also known as exportin 1), which facilitates the transport of Keap1 from the nucleus back into the cytoplasm.[8][9]

The nuclear import of Keap1 is mediated by importin α7 (KPNA6) and is independent of Nrf2.[11][12][13] The C-terminal Kelch domain of Keap1 is essential for its nuclear entry.[11][12]

Regulation of Keap1 Localization by Oxidative Stress

Data Presentation: Summary of Keap1 Localization

The following tables summarize the key findings regarding Keap1's subcellular distribution and the functional domains that govern its localization.

Table 1: Subcellular Distribution of Keap1 Under Various Conditions

| Condition | Primary Localization | Key Observations | References |

| Basal (Unstressed) | Cytoplasm | Minimal amounts are present in the nucleus and endoplasmic reticulum. Keap1 sequesters Nrf2 in the cytoplasm. | [4][5][6][7] |

| Oxidative/Electrophilic Stress | Predominantly Cytoplasm (some studies) / Increased Nuclear Accumulation (other studies) | Nrf2 accumulates in the nucleus. Some reports indicate Keap1's subcellular distribution remains largely unchanged, while others show increased nuclear Keap1. | [4][5][8][9][12] |

| Leptomycin B (LMB) Treatment | Nucleus | LMB, an inhibitor of CRM1-dependent nuclear export, causes the nuclear accumulation of both Keap1 and Nrf2, demonstrating active shuttling. | [8][9][10][16] |

| Keap1 NES Mutation | Nucleus | Mutation of the hydrophobic residues in the NES leads to the nuclear accumulation of both Keap1 and Nrf2. | [8][9] |

| Keap1-deficient cells | N/A | Constitutive nuclear accumulation of Nrf2 is observed. | [9][17] |

Table 2: Functional Domains of Keap1 Involved in Subcellular Localization

| Domain | Function in Localization | Key Features | References |

| Intervening Region (IVR) | Contains the Nuclear Export Signal (NES). | A leucine-rich sequence is critical for CRM1-mediated nuclear export. | [7][8][9][12] |

| C-terminal Kelch Domain | Mediates nuclear import. | Interacts with importin α7 (KPNA6). | [11][12] |

| BTB (Broad complex, Tramtrack and Bric-a-brac) Domain | Dimerization and interaction with Cul3. | Important for the assembly of the E3 ubiquitin ligase complex. | [7][18] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

This diagram illustrates the regulation of Nrf2 by Keap1 under both basal and oxidative stress conditions.

Caption: Regulation of Nrf2 by Keap1 under basal and stress conditions.

Experimental Workflow for Studying Keap1 Localization

This diagram outlines a typical experimental workflow to investigate the subcellular localization of Keap1.

Caption: A typical workflow for studying Keap1 subcellular localization.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunofluorescence Staining for Keap1

This protocol is for visualizing the subcellular localization of Keap1 in cultured cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton X-100 in PBS

-

Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

-

Primary antibody: Rabbit anti-Keap1 polyclonal antibody

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

-

Treatment: Treat cells with appropriate compounds (e.g., an electrophile like diethyl maleate (DEM) or an inhibitor like Leptomycin B) for the desired time. Include an untreated control.

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[19]

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[20]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[19]

-

-

Primary Antibody Incubation:

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation:

-

Dilute the fluorescently-conjugated secondary antibody in the Primary Antibody Dilution Buffer (e.g., 1:1000).

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[20]

-

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining:

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[22]

-

Wash the cells twice with PBS.

-

-

Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Capture images of Keap1 (e.g., green channel) and nuclei (blue channel).

Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of cytoplasmic and nuclear fractions to quantify the amount of Keap1 in each compartment.

Materials:

-

PBS

-

Cell scraper

-

Hypotonic Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)

-

Detergent (e.g., NP-40 or IGEPAL CA-630)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, with protease inhibitors)

-

Dounce homogenizer

-

Microcentrifuge

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, buffers, and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Keap1, anti-tubulin (cytoplasmic marker), anti-histone H3 (nuclear marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Harvesting:

-

Wash cultured cells with ice-cold PBS.

-

Scrape the cells into a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

-

-

Cytoplasmic Fraction Extraction:

-

Resuspend the cell pellet in 5 volumes of ice-cold Hypotonic Buffer.

-

Incubate on ice for 15 minutes.

-

Add detergent (e.g., 10% NP-40 to a final concentration of 0.5%) and vortex briefly.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which is the cytoplasmic fraction.

-

-

Nuclear Fraction Extraction:

-

Wash the remaining pellet with Hypotonic Buffer.

-

Resuspend the nuclear pellet in 2 volumes of ice-cold Nuclear Extraction Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay kit.

-

Western Blotting:

-

Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Keap1, a cytoplasmic marker (e.g., tubulin), and a nuclear marker (e.g., histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative abundance of Keap1 in the cytoplasmic and nuclear fractions. The purity of the fractions should be confirmed by the presence of the respective markers.

Conclusion

The subcellular localization of Keap1 is a tightly regulated process that is fundamental to its role as a gatekeeper of the Nrf2-mediated antioxidant response. While predominantly cytoplasmic under basal conditions, Keap1 undergoes dynamic nucleocytoplasmic shuttling, which is modulated by cellular redox status. A thorough understanding of Keap1's localization and the mechanisms that govern it is essential for researchers in the fields of redox biology, cancer, and neurodegenerative diseases, and for the development of therapeutic strategies that target the Keap1-Nrf2 pathway. The experimental protocols provided herein offer a robust framework for investigating the intricate spatiotemporal regulation of Keap1.

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Subcellular localization and cytoplasmic complex status of endogenous Keap1 | Semantic Scholar [semanticscholar.org]

- 5. Subcellular localization and cytoplasmic complex status of endogenous Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. mdpi.com [mdpi.com]

- 8. Keap1 regulates the oxidation-sensitive shuttling of Nrf2 into and out of the nucleus via a Crm1-dependent nuclear export mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KPNA6 (Importin α7)-Mediated Nuclear Import of Keap1 Represses the Nrf2-Dependent Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Keap1 regulates both cytoplasmic-nuclear shuttling and degradation of Nrf2 in response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. KEAP1 - Wikipedia [en.wikipedia.org]

- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. KEAP1 Polyclonal Antibody (PA5-80751) [thermofisher.com]

- 22. researchgate.net [researchgate.net]

The KEA1/Keap1-Nrf2 Axis: A Comprehensive Technical Guide to its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular homeostasis, orchestrating a robust defense against oxidative and electrophilic stress. Under basal conditions, Keap1, an adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] However, upon exposure to cellular stressors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts Nrf2 ubiquitination. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a vast array of cytoprotective genes. This whitepaper provides an in-depth technical overview of the physiological functions of the Keap1-Nrf2 axis, detailing its molecular mechanisms, key quantitative parameters, and the experimental protocols used for its investigation.

Core Signaling Pathway and Regulation

Under homeostatic conditions, the Keap1-Nrf2 pathway is tightly regulated to prevent the unnecessary expression of Nrf2 target genes. Keap1 homodimers bind to Nrf2 through two distinct motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif. This "hinge and latch" mechanism positions Nrf2 for ubiquitination by the Cul3-Rbx1 E3 ligase complex and subsequent degradation by the 26S proteasome.[3]

Upon exposure to oxidative or electrophilic stress, specific cysteine residues within Keap1 are modified, leading to a conformational change in the Keap1-Nrf2 complex. This abrogates the ability of the E3 ligase to ubiquitinate Nrf2.[1] Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Keap1-Nrf2 signaling pathway, providing a reference for researchers in the field.

| Parameter | Value | Species/System | Reference |

| Keap1-Nrf2 Binding Affinity | |||

| Full-length Nrf2 (Neh2) to Keap1 | KD ~5 nM | In vitro (NMR) | [4][5] |

| ETGE motif peptide to Keap1 | KD = 5-26 nM | In vitro (SPR, ITC) | [6] |

| DLG motif peptide to Keap1 | KD ~1 µM | In vitro (ITC) | [5] |

| 16-mer Nrf2 peptide to Keap1 | KD = 23.9 nM | In vitro (SPR) | [7] |

| Nrf2 Protein Stability | |||

| Nrf2 half-life (basal) | ~15-20 minutes | Cultured cells | [8][9] |

| Nrf2 half-life (induced) | Significantly increased | Cultured cells | [10] |

Table 1: Key quantitative parameters of the Keap1-Nrf2 interaction and Nrf2 stability.

Physiological Functions of Nrf2 Target Genes

The activation of the Keap1-Nrf2 axis leads to the transcriptional upregulation of a wide array of genes involved in various cytoprotective processes. These can be broadly categorized as follows:

-

Antioxidant and Detoxifying Enzymes: Nrf2 is a master regulator of genes encoding enzymes that neutralize reactive oxygen species (ROS) and detoxify xenobiotics. This includes enzymes involved in glutathione (GSH) synthesis and recycling, such as glutamate-cysteine ligase (GCL) and glutathione reductase (GSR).[11][12][13][14] It also regulates phase II drug metabolizing enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[10][15]

-

Proteasome Function: Nrf2 can enhance the cell's capacity to degrade damaged proteins by upregulating the expression of proteasome subunits.[5][16][17][18][19]

-

Inflammation and Immunity: The Keap1-Nrf2 pathway has significant anti-inflammatory roles. Nrf2 can suppress the expression of pro-inflammatory cytokines and interacts with other key inflammatory signaling pathways, such as NF-κB.[4][6][7][24][25]

-

Crosstalk with Other Pathways: The Nrf2 pathway is intricately linked with other cellular signaling networks. A notable example is its crosstalk with the autophagy pathway, where the autophagy receptor p62 can bind to Keap1, leading to Keap1 degradation and subsequent Nrf2 activation.[26] There is also significant crosstalk with the NF-κB pathway, often involving competition for transcriptional co-activators or direct regulation of pathway components.[2][3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the Keap1-Nrf2 axis.

Nrf2 Activation Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of Nrf2. It relies on a reporter vector containing a luciferase gene under the control of multiple copies of the Antioxidant Response Element (ARE).

Materials:

-

ARE-luciferase reporter vector (e.g., pGL4.37[luc2P/ARE/Hygro] Vector)

-

Constitutively expressing Renilla luciferase vector (for normalization)

-

Mammalian cell line (e.g., HepG2, HEK293T)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Typically, a ratio of 100 ng of ARE-luciferase reporter plasmid and 10 ng of Renilla luciferase plasmid per well is used.

-

Add the complex to the cells and incubate for 24 hours.

-

-

Treatment: Replace the medium with fresh medium containing the test compounds or vehicle control and incubate for a further 16-24 hours.

-

Lysis and Luminescence Measurement:

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit manufacturer's protocol.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction relative to the vehicle-treated control.

Immunoprecipitation (IP) of Keap1-Nrf2 Complex

This technique is used to isolate and detect the interaction between Keap1 and Nrf2 in cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Primary antibodies: anti-Keap1 or anti-Nrf2 for immunoprecipitation, and the corresponding antibody for Western blot detection.

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer

-

Western blotting reagents and equipment

Protocol:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Keap1) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads and wash them three times with wash buffer.

-

Elution: Elute the protein complexes from the beads by either boiling in SDS-PAGE sample buffer or using an acidic elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-Nrf2).

Chromatin Immunoprecipitation (ChIP)-qPCR for Nrf2 Binding to ARE

ChIP-qPCR is used to determine if Nrf2 directly binds to the promoter regions of its target genes.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Sonication equipment

-

Anti-Nrf2 antibody for ChIP

-

IgG control antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

DNA purification kit

-

qPCR primers for ARE regions of target genes (e.g., NQO1, HMOX1) and a negative control region

-

qPCR master mix and instrument

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-Nrf2 antibody or IgG control overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the ARE regions of target genes. Analyze the data using the percent input method.[27][28][29][30]

Western Blotting for Nrf2 and Keap1

This is a standard technique to detect and quantify the protein levels of Nrf2 and Keap1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Keap1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse cells and determine the protein concentration.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

LC-MS/MS for Keap1 Cysteine Modification

This advanced technique is used to identify the specific cysteine residues in Keap1 that are modified by electrophilic compounds.

Materials:

-

Recombinant Keap1 protein

-

Electrophilic compound of interest

-

Dithiothreitol (DTT) and iodoacetamide (for reduction and alkylation of unmodified cysteines)

-

Trypsin

-

LC-MS/MS instrument

Protocol:

-

Reaction: Incubate recombinant Keap1 with the electrophilic compound.

-

Sample Preparation:

-

Reduce and alkylate the remaining free cysteines.

-

Digest the protein into peptides using trypsin.

-

-

LC-MS/MS Analysis:

Visualizations

The following diagrams illustrate the core signaling pathway, experimental workflows, and logical relationships within the Keap1-Nrf2 axis.

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

Conclusion

The Keap1-Nrf2 axis represents a central hub in the cellular defense against a multitude of stressors. Its intricate regulation and the diverse functions of its downstream target genes underscore its importance in maintaining physiological homeostasis. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is crucial for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit in a wide range of diseases, from cancer to neurodegenerative disorders. The continued investigation of the Keap1-Nrf2 signaling network promises to unveil new avenues for disease prevention and treatment.

References

- 1. The Crosstalk between Autophagy and Nrf2 Signaling in Cancer: from Biology to Clinical Applications [ijbs.com]

- 2. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways | Semantic Scholar [semanticscholar.org]

- 3. portlandpress.com [portlandpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Nrf2, a regulator of the proteasome, controls self-renewal and pluripotency in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Nrf2 in Cellular Innate Immune Response to Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2-regulated glutathione recycling independent of biosynthesis is critical for cell survival during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nrf2-regulated glutathione recycling independent of biosynthesis is critical for cell survival during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nrf2 Plays an Important Role in Coordinated Regulation of Phase II Drug Metabolize Enzymes and Phase III Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2-dependent Induction of Proteasome and Pa28αβ Regulator Are Required for Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nrf2, a regulator of the proteasome, controls self-renewal and pluripotency in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.biologists.com [journals.biologists.com]

- 20. The Roles of NRF2 in Modulating Cellular Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Nrf2 Is a Potential Modulator for Orchestrating Iron Homeostasis and Redox Balance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. Nrf2 Pathway and Autophagy Crosstalk: New Insights into Therapeutic Strategies for Ischemic Cerebral Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubcompare.ai [pubcompare.ai]

- 28. pubcompare.ai [pubcompare.ai]

- 29. Global mapping of binding sites for Nrf2 identifies novel targets in cell survival response through ChIP-Seq profiling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Item - Mass Spectrometry Analysis of Nrf2-Keap1 Chemoprevention Signaling Pathway - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 33. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

An In-depth Technical Guide to the Post-Translational Modifications of Keap1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelch-like ECH-associated protein 1 (Keap1) is a master regulator of the cellular antioxidant response, primarily through its interaction with the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Keap1 acts as a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation under basal conditions.[1][2] The Keap1-Nrf2 signaling pathway plays a crucial role in cellular defense against oxidative and electrophilic stress.[1][3] The function of Keap1 is intricately regulated by a diverse array of post-translational modifications (PTMs), which modulate its ability to interact with Nrf2 and other proteins, thereby fine-tuning the cellular stress response. This technical guide provides a comprehensive overview of the major PTMs of Keap1, their functional consequences, and the experimental methodologies used for their investigation.

Keap1 Protein Structure and Domains

The human Keap1 protein is a 624-amino acid polypeptide with a molecular weight of approximately 69 kDa.[4] It is characterized by several conserved domains that are critical for its function:

-

N-terminal Region (NTR): Involved in protein-protein interactions.

-

BTB (Broad-complex, Tramtrack, and Bric-a-brac) Domain: Mediates homodimerization of Keap1 and its interaction with Cul3.[5]

-

Intervening Region (IVR): A cysteine-rich region that acts as a sensor for oxidative and electrophilic stress.[3]

-

Kelch/DGR (Double Glycine Repeat) Domain: Responsible for binding to the Neh2 domain of Nrf2.[5]

-

C-terminal Region (CTR): Contributes to the overall structure and function of the protein.

Post-Translational Modifications of Keap1

Keap1 undergoes a variety of PTMs that are critical for its regulatory function. These modifications can alter Keap1's conformation, its interaction with binding partners, and its subcellular localization.

Oxidation of Cysteine Residues

Keap1 is a cysteine-rich protein, with 27 cysteine residues in humans, many of which are highly reactive and serve as sensors for oxidative and electrophilic stress.[6][7] Modification of these cysteine thiols is a primary mechanism for Nrf2 activation.

-

Alkylation: Electrophiles can directly alkylate specific cysteine residues, leading to a conformational change in Keap1 that inhibits Nrf2 ubiquitination. Cys151, located in the BTB domain, is a particularly reactive sensor for many electrophilic inducers.[5] Other important cysteine residues that are susceptible to alkylation include Cys257, Cys273, Cys288, and Cys297.[8]

-

S-sulfhydration: Hydrogen sulfide (H₂S) can modify cysteine residues to form persulfides (S-sulfhydration). This modification can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization.[1]

-

S-nitrosylation: Nitric oxide (NO) can react with cysteine thiols to form S-nitrosothiols. This modification can also lead to the dissociation of Nrf2 from Keap1.[1]

-

Glutathionylation: Under conditions of oxidative stress, glutathione can form mixed disulfides with cysteine residues on Keap1, a process known as glutathionylation.[3]

-

Succination: The Krebs cycle metabolite fumarate can covalently modify cysteine residues in a process called succination, leading to Keap1 inactivation and Nrf2 accumulation.[9]

Ubiquitination

Keap1 itself is subject to ubiquitination, which can have multiple consequences. Under prolonged oxidative stress, Keap1 can undergo Lys63-linked polyubiquitination, which does not lead to its degradation but may alter its function.[3] In some contexts, ubiquitination can also target Keap1 for degradation, thereby releasing Nrf2.[1][3]

Phosphorylation

Phosphorylation of Keap1 has been identified at multiple sites and is emerging as an important regulatory mechanism. For instance, under oxidative stress, Keap1 can be phosphorylated on serine residues. Phosphorylation at Ser53 and Ser293 has been identified following oxidative stress.[10] This modification can influence the interaction between Keap1 and Nrf2.

SUMOylation

Keap1 can be modified by Small Ubiquitin-like Modifier (SUMO) proteins. SUMO1 has been shown to modify Keap1 at lysine residue 39 (K39).[1][11] This SUMOylation event appears to suppress Keap1's ability to promote Nrf2 ubiquitination, leading to Nrf2 stabilization and activation of its target genes.[11]

Glycosylation

Keap1 can be O-GlcNAcylated, a nutrient-sensitive PTM that involves the attachment of β-N-acetylglucosamine to serine or threonine residues. O-GlcNAcylation of Keap1 at Ser104 has been shown to be crucial for its optimal activity in promoting Nrf2 degradation.[8] This modification enhances the interaction between Keap1 and Cul3.[8] Mass spectrometry has identified at least 11 potential O-GlcNAcylation sites on Keap1.[1][8]

Quantitative Data on Keap1 Post-Translational Modifications

Quantitative analysis of Keap1 PTMs is essential for understanding the dynamic regulation of the Nrf2 pathway. While comprehensive stoichiometric data for all PTMs under various conditions is still an active area of research, the following tables summarize the currently available quantitative and semi-quantitative information.

| Complex Stoichiometry | Ratio (Keap1:Partner) | Reference |

| Keap1:Nrf2 | 2:1 | [2][12] |

| Keap1:Cul3 | 2:2 | [2][12] |

| Cysteine Reactivity to Electrophiles (Relative Reactivity) | Xanthohumol | Isoliquiritigenin | 10-shogaol | Reference |

| Cys151 | Most Reactive | Most Reactive | Most Reactive | [8] |

| Cys226 | Reactive | [8] | ||

| Cys257 | Reactive | [8] | ||

| Cys319 | Reactive | [8] | ||

| Cys368 | Reactive | [8] | ||

| Cys613 | Reactive | [8] |

| Identified Phosphorylation Sites | Residue | Condition | Reference |

| Ser53 | Oxidative Stress (H₂O₂) | [10] | |

| Ser293 | Oxidative Stress (H₂O₂) | [10] | |

| Multiple others identified by proteomics | Various Ser/Thr | Proteomic screens |

| Identified SUMOylation Site | Residue | SUMO Isoform | Functional Effect | Reference |

| Lys39 | SUMO1 | Inhibits Keap1-mediated Nrf2 ubiquitination | [1][11] |

| Identified Glycosylation Sites | Residue | Type | Functional Effect | Reference |

| Ser104 | O-GlcNAc | Required for optimal Keap1 activity | [8] | |

| 10 other putative sites | Various Ser/Thr | O-GlcNAc | Under investigation | [1][8] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Keap1 PTMs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Keap1 PTMs.

Immunoprecipitation (IP) of Keap1

This protocol is for the enrichment of Keap1 from cell lysates to be used for subsequent analysis by Western blot or mass spectrometry.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Anti-Keap1 antibody.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer for Western blot; 50 mM Glycine-HCl pH 2.5 for mass spectrometry).

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-Keap1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

For Western blot analysis, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.

-

For mass spectrometry, elute the protein using an appropriate elution buffer and neutralize immediately if using a low pH buffer.

-

Western Blot Analysis of Keap1 PTMs

This protocol describes the detection of specific Keap1 PTMs, such as phosphorylation or ubiquitination, following SDS-PAGE.

Materials:

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-Keap1, anti-phospho-serine/threonine, anti-ubiquitin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Keap1) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Mass Spectrometry for PTM Identification

This is a general overview of a typical workflow for identifying PTMs on Keap1 using mass spectrometry.

Procedure:

-

Sample Preparation:

-

Immunoprecipitate Keap1 as described above.

-

Elute the protein and perform in-solution or in-gel digestion with a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragments.

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein database containing the Keap1 sequence.

-

The software will identify peptides and any mass shifts corresponding to PTMs, allowing for the precise localization of the modification on the amino acid sequence.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of a substrate protein in a test tube.

Materials:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UbcH5 family).

-

Recombinant Cul3/Rbx1 complex.

-

Recombinant Keap1.

-

Recombinant Nrf2 (or a fragment containing the Neh2 domain) as the substrate.

-

Ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer.

Procedure:

-

Combine the E1, E2, Cul3/Rbx1, Keap1, Nrf2, ubiquitin, and ATP in the reaction buffer.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding Laemmli sample buffer.

-

Analyze the reaction products by Western blot using an anti-Nrf2 or anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated Nrf2 species.

Site-Directed Mutagenesis

This technique is used to mutate specific amino acid residues in Keap1 to study the functional importance of a PTM site.

Procedure:

-

Design primers containing the desired mutation (e.g., changing a cysteine to a serine to mimic a non-oxidizable state, or a serine to an aspartic acid to mimic phosphorylation).

-

Use a high-fidelity DNA polymerase to perform PCR using a plasmid containing the wild-type Keap1 cDNA as a template.

-

Digest the parental, non-mutated template DNA with the DpnI restriction enzyme.

-

Transform the mutated plasmid into competent E. coli.

-

Select for colonies containing the mutated plasmid and verify the mutation by DNA sequencing.

-

Express the mutant Keap1 protein in cells and assess its function (e.g., its ability to regulate Nrf2 levels).

Conclusion

The post-translational modification of Keap1 is a complex and highly dynamic process that is central to the regulation of the cellular antioxidant response. A deep understanding of these modifications and their interplay is crucial for elucidating the intricate mechanisms of cellular stress sensing and for the development of novel therapeutic strategies that target the Keap1-Nrf2 pathway in various diseases, including cancer and neurodegenerative disorders. The experimental approaches outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of Keap1 regulation.

References

- 1. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 4. Sites of Alkylation of Human Keap1 by Natural Chemoprevention Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosylation of KEAP1 links nutrient sensing to redox stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. SUMOylation of the ubiquitin ligase component KEAP1 at K39 upregulates NRF2 and its target function in lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Keap1-Nrf2 Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[3][4][5] Upon exposure to oxidative stress or small molecule inducers, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[3][6]

Given its central role in cytoprotection, the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a key therapeutic target for diseases associated with oxidative stress.[7] Developing assays to accurately measure and quantify the Keap1-Nrf2 interaction is crucial for screening and characterizing small molecule inhibitors that can modulate this pathway for therapeutic benefit.

These application notes provide detailed protocols and principles for several widely used techniques to measure the Keap1-Nrf2 interaction, from traditional biochemical assays to advanced cell-based methods.

Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, the Keap1 homodimer binds to the Neh2 domain of Nrf2 via two key motifs: a high-affinity ETGE motif and a low-affinity DLG motif.[1][2] This "hinge and latch" mechanism facilitates the polyubiquitination of Nrf2 by the Cul3-E3 ligase complex, targeting it for degradation by the 26S proteasome. Oxidative or electrophilic stress modifies key cysteine residues on Keap1, leading to the dissociation of the DLG motif (the "latch"). This abrogates ubiquitination, allowing newly synthesized Nrf2 to accumulate and translocate to the nucleus to activate gene expression.

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is a classic technique used to study protein-protein interactions in their native cellular environment. An antibody targeting a specific "bait" protein (e.g., Nrf2) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., Keap1) is bound to the bait, it will be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.

Experimental Workflow: Co-IP

Protocol: Co-Immunoprecipitation for Keap1-Nrf2

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[8][9][10]

Materials:

-

Cells expressing Keap1 and Nrf2

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors just before use.

-

Primary antibodies: Rabbit anti-Nrf2, Mouse anti-Keap1.

-

Control IgG (from the same species as the primary IP antibody).

-

Protein A/G magnetic beads or agarose slurry.

-

SDS-PAGE sample buffer.

-

Equipment for Western blotting.